2-Fluoro-4-methyl-3-(trifluoromethyl)aniline
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an organic compound belonging to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of an aniline derivative using reagents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for precise control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Nitro derivatives, quinone derivatives
Reduction: Amine derivatives, hydrocarbon derivatives
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of fluorine, trifluoromethyl, and methyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications. Its unique reactivity and stability differentiate it from other similar compounds .
Properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYXSAEVSJODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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